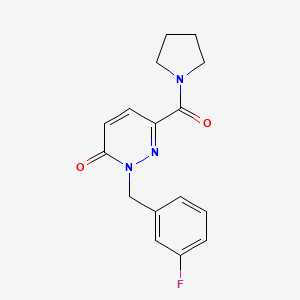

2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one (FPyP) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FPyP is a pyridazinone derivative that has shown promising results in preclinical studies as an anticancer agent.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis:

- Research on compounds structurally related to 2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one includes studies on their synthesis and crystal structures. For instance, the synthesis of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one, which shares a similar pyrrolidine component, has been explored. The compound's crystal structure, including dihedral angles and hydrogen bond interactions, was analyzed, providing insights into the molecular conformations and intermolecular interactions of such compounds (Huang & Zhou, 2011).

Pharmacological Investigations:

- Derivatives of pyrrolidin-2-one have been synthesized and evaluated for their potential as anti-Alzheimer's agents. This includes the study of compounds structurally similar to the one , focusing on their synthesis based on the lead compound donepezil. These studies provide insight into the potential therapeutic applications of such compounds in neurodegenerative diseases (Gupta et al., 2020).

Anticancer Properties:

- Research on fluorinated benzopyran derivatives, which are structurally related, reveals their potential in cancer treatment. Studies on these compounds include their synthesis and evaluation against various human cancer cell lines, demonstrating their anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005).

Antibacterial Activity:

- Novel pyrido[1,2,3- de][1,4]benzoxazine-6-carboxylic acid derivatives carrying a pyrrolidinyl group have been synthesized and evaluated for their in vitro antibacterial activity. These compounds, which include elements similar to the compound , showed potent antibacterial activity against various strains, highlighting their potential in combating bacterial infections (Asahina et al., 2008).

Solid-State Tautomeric Structure Analysis:

- Investigations into the solid-state structure of related compounds, such as (Z)-4-[5-(2,6-difluorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridin-3-yl]-4-hydroxy-2-oxo-N-(2-oxopyrrolidin-1-yl)but-3-enamide, have been conducted. These studies focus on the conformation and tautomeric structure using single-crystal X-ray crystallography, providing valuable insights into the molecular properties of such compounds (Bacsa et al., 2013).

Propiedades

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-13-5-3-4-12(10-13)11-20-15(21)7-6-14(18-20)16(22)19-8-1-2-9-19/h3-7,10H,1-2,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVYRXOJJZBNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2738845.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2738850.png)

![N-[(5-Tert-butylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738851.png)

![methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2738853.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2738855.png)

![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2738859.png)

![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2738861.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2738862.png)